molecular formula C10H7NOS B3060702 3-Methoxy-1-benzothiophene-2-carbonitrile CAS No. 66831-79-6

3-Methoxy-1-benzothiophene-2-carbonitrile

Cat. No.: B3060702
CAS No.: 66831-79-6
M. Wt: 189.24 g/mol
InChI Key: XOMAJBZLBPALSF-UHFFFAOYSA-N
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Description

3-Methoxy-1-benzothiophene-2-carbonitrile (CAS 66831-79-6) is a high-purity chemical compound with the molecular formula C10H7NOS and a molecular weight of 189.23 g/mol . This benzothiophene derivative is a key building block in organic synthesis and materials science research. Its molecular structure makes it a valuable precursor in the development of advanced organic materials, particularly high-performance organic semiconductors like [1]benzothiophene[3,2-b][1]benzothiophenes (BTBTs) . These semiconductors are crucial for applications in organic field-effect transistors (OFETs), which are foundational to next-generation flexible electronics . The product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-methoxy-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMAJBZLBPALSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363002
Record name 3-methoxy-1-benzothiophene-2-carbonitrile
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Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66831-79-6
Record name Benzo[b]thiophene-2-carbonitrile, 3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66831-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methoxy 1 Benzothiophene 2 Carbonitrile and Its Derivatives

Retrosynthetic Analysis and Strategic Precursor Selection for 3-Methoxy-1-benzothiophene-2-carbonitrile

A logical retrosynthetic analysis of this compound suggests several viable pathways. The primary disconnections involve the methoxy (B1213986) and cyano functional groups, leading to key precursors. One strategic approach is the disconnection of the methyl group from the methoxy ether, pointing to 3-hydroxy-1-benzothiophene-2-carbonitrile (B115310) as a pivotal intermediate. This precursor is advantageous as the hydroxyl group can be readily methylated in a subsequent step.

Further disconnection of the nitrile group from the 2-position and the sulfur atom from the thiophene (B33073) ring leads back to simpler, commercially available starting materials. A common starting point is a substituted benzene (B151609) derivative, such as a thiophenol, which can undergo cyclization to form the benzothiophene (B83047) core. For instance, (2-mercaptophenyl)acetonitrile or a related derivative can serve as a strategic precursor, containing the necessary carbon framework for the subsequent cyclization and functionalization.

Another retrosynthetic strategy involves the direct construction of the 3-methoxy-1-benzothiophene core, followed by the introduction of the carbonitrile group at the 2-position. This pathway relies on the regioselective functionalization of the pre-formed benzothiophene ring system. The choice of precursors is dictated by the desired cyclization strategy and the compatibility of the functional groups with the reaction conditions.

Classical and Modern Synthetic Routes for Benzothiophene Formation

The construction of the benzothiophene scaffold and the introduction of the desired substituents at the 2- and 3-positions can be accomplished through a variety of classical and modern synthetic methods.

Cyclization Reactions for the 1-Benzothiophene Core

Several named reactions and cyclization strategies are employed for the formation of the 1-benzothiophene core. A widely used method is the intramolecular cyclization of (2-mercaptophenyl)acetic acid derivatives. This can be achieved by heating the precursor with a dehydrating agent, such as phosphorus pentoxide or polyphosphoric acid.

Another common approach is the reaction of a 2-halobenzaldehyde or 2-halobenzyl halide with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, followed by cyclization. Variations of this method allow for the introduction of substituents on the benzene ring.

The Gewald reaction, a multicomponent reaction, can also be adapted for the synthesis of substituted benzothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Cyclization MethodStarting MaterialsKey Reagents
Intramolecular Cyclization(2-Mercaptophenyl)acetic acid derivativesP₂O₅, PPA
Nucleophilic Substitution/Cyclization2-Halobenzaldehydes/halides and a sulfur sourceNa₂S, Thiourea
Gewald Reaction AdaptationSubstituted ketones/aldehydes, activated nitriles, sulfurBase (e.g., morpholine)

Introduction and Functionalization at the 2-Carbonitrile Position

The introduction of the carbonitrile group at the 2-position of the benzothiophene ring can be achieved through several methods. One common strategy is the Sandmeyer reaction, which involves the diazotization of a 2-aminobenzothiophene followed by treatment with a cyanide salt, typically copper(I) cyanide.

Alternatively, a pre-existing functional group at the 2-position can be converted to a nitrile. For example, a 2-carboxamide (B11827560) can be dehydrated using reagents like phosphorus oxychloride or trifluoroacetic anhydride. A 2-formylbenzothiophene can be converted to the corresponding oxime, which is then dehydrated to the nitrile.

Direct cyanation of the benzothiophene core at the 2-position is also possible, though it may lack regioselectivity depending on the substitution pattern of the ring. This can be achieved using various cyanating agents and transition metal catalysts.

MethodPrecursorKey Reagents
Sandmeyer Reaction2-Amino-1-benzothiopheneNaNO₂, HCl, CuCN
Dehydration of Amide1-Benzothiophene-2-carboxamidePOCl₃, TFAA
From Aldehyde1-Benzothiophene-2-carbaldehydeHydroxylamine, dehydrating agent

Regioselective Installation of the 3-Methoxy Moiety

The regioselective installation of the methoxy group at the 3-position is a crucial step in the synthesis of the target molecule. As suggested by the retrosynthetic analysis, a common and effective strategy is the methylation of a 3-hydroxy-1-benzothiophene precursor. The synthesis of 3-hydroxy-1-benzothiophene-2-carbonitrile can be achieved through the cyclization of 2-cyanomethylthiophenyl derivatives.

Once the 3-hydroxybenzothiophene (B1583051) is obtained, the hydroxyl group can be methylated using a variety of reagents. Common methylating agents include methyl iodide, dimethyl sulfate (B86663), or diazomethane, typically in the presence of a base such as potassium carbonate or sodium hydride. The choice of base and solvent is critical to ensure efficient and complete methylation without undesired side reactions.

Methylation Reaction
Precursor 3-Hydroxy-1-benzothiophene-2-carbonitrile
Methylating Agent Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄)
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH)
Solvent Acetone, Dimethylformamide (DMF), Tetrahydrofuran (THF)

Domino and Multicomponent Reactions in Benzothiophene Synthesis

Domino and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules like substituted benzothiophenes. These reactions allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.

One example of a domino reaction leading to a benzothiophene core involves the reaction of a 2-alkynylthioanisole with an electrophile. The reaction proceeds through a cascade of transformations, including cyclization and aromatization, to afford the benzothiophene product.

Multicomponent reactions, such as adaptations of the Gewald reaction, can be employed to construct highly functionalized benzothiophenes in a one-pot process. For instance, the reaction of an o-mercaptobenzaldehyde, an active methylene (B1212753) compound (like malononitrile), and an oxidizing agent can lead to the formation of 2-cyanobenzothiophene derivatives.

Catalytic Approaches in the Synthesis of Benzothiophene Derivatives (e.g., Cu(I)-catalyzed reactions)

Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis. Copper(I)-catalyzed reactions are particularly relevant for the synthesis of benzothiophene derivatives.

For instance, copper(I) iodide can catalyze the intramolecular cyclization of 2-halophenyl acetylenic sulfides to form benzothiophenes. This method is tolerant of a wide range of functional groups.

Furthermore, copper(I) cyanide is a key reagent in the Rosenmund-von Braun reaction, which is a classical method for the cyanation of aryl halides. This reaction can be applied to 2-halo-3-methoxy-1-benzothiophenes to introduce the nitrile group at the 2-position. Modern variations of this reaction often use catalytic amounts of copper in conjunction with a ligand and a cyanide source.

Catalytic ReactionCatalystReactantsProduct
Intramolecular CyclizationCuI2-Halophenyl acetylenic sulfideSubstituted 1-benzothiophene
Rosenmund-von Braun CyanationCuCN (stoichiometric or catalytic)2-Halo-3-methoxy-1-benzothiopheneThis compound

Green Chemistry Principles and Sustainable Synthesis of this compound

The evolution of synthetic organic chemistry is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com The synthesis of complex heterocyclic compounds, such as this compound, traditionally involves multi-step procedures that may utilize harsh reagents, toxic solvents, and energy-intensive conditions. numberanalytics.com Consequently, the application of green chemistry principles to the synthesis of this and related benzothiophene derivatives is a critical area of research, aiming for more sustainable and environmentally benign methodologies. numberanalytics.comnumberanalytics.com

The core tenets of green chemistry that are particularly relevant to the synthesis of this compound include the use of alternative and safer solvents, the development of catalytic instead of stoichiometric reactions, the design for energy efficiency, and maximizing atom economy. chemijournal.com Research into the synthesis of sulfur-containing heterocycles has demonstrated the successful implementation of these principles through various innovative strategies. nih.gov

Application of Green Solvents

One of the primary focuses of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. mdpi.com Water, ionic liquids (ILs), and deep eutectic solvents (DESs) have emerged as promising green solvents for the synthesis of sulfur heterocycles. nih.govmdpi.commdpi.com For instance, gold(I)-catalyzed cyclization reactions of 2-alkynyl thioanisoles to form benzothiophenes have been successfully optimized in aqueous micellar media, thereby reducing the reliance on petroleum-based solvents. calstate.edu Water has also been used as a solvent for the synthesis of 2-aminothiophenes and thiobenzoazoles, sometimes without the need for a catalyst. mdpi.comresearchgate.net Deep eutectic solvents, such as those based on choline (B1196258) chloride, have been employed as both the reaction medium and promoter in the synthesis of various heterocycles, offering the advantage of being biodegradable and recyclable. mdpi.com

Catalyst-Free and Alternative Catalytic Systems

The development of synthetic routes that avoid the use of toxic or heavy metal catalysts is a significant goal in green chemistry. Recent advancements have shown the feasibility of synthesizing benzothiophene derivatives under metal- and solvent-free conditions. organic-chemistry.org An iodine-catalyzed cascade reaction of substituted thiophenols with alkynes represents an efficient, economical, and green approach to constructing the benzothiophene scaffold. organic-chemistry.org Furthermore, electrochemical methods offer a practical and efficient pathway for the green synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles under oxidant- and catalyst-free conditions. organic-chemistry.org These methods often proceed via radical pathways and can be scaled up for larger production. organic-chemistry.org

Energy Efficiency and Alternative Energy Sources

Minimizing energy consumption is another key principle of green chemistry. This can be achieved by designing reactions that proceed at ambient temperature and pressure, or by utilizing alternative energy sources like microwave irradiation and ultrasound. rasayanjournal.co.inbohrium.com Sonication, for example, can enhance reaction kinetics, yield, and selectivity in the synthesis of heterocyclic compounds, often in the absence of a solvent. bohrium.com Visible-light-promoted reactions are also gaining prominence as a sustainable method for forming C-S bonds, a crucial step in benzothiophene synthesis. acs.orgrsc.org These reactions can often be conducted at room temperature, using readily available and inexpensive light sources, and can proceed without the need for transition metal or photoredox catalysts. acs.org

Conceptual Green Synthesis of this compound

While specific literature on the green synthesis of this compound is scarce, a sustainable route can be conceptualized based on the green methodologies developed for related benzothiophene structures. A plausible eco-friendly approach could involve a one-pot, multi-component reaction, which would enhance atom economy and reduce waste from intermediate purification steps.

A hypothetical green synthesis could start from a readily available substituted phenol (B47542) or anisole (B1667542) derivative. The construction of the thiophene ring could be achieved through a transition-metal-free C-S bond formation reaction, followed by cyclization. organic-chemistry.orgrsc.org For example, a visible-light-driven cyclization of a disulfide with an appropriately substituted alkyne could be a key step. rsc.org The choice of solvent would be critical, with options like water or a deep eutectic solvent being preferable to traditional organic solvents. mdpi.comcalstate.edu The introduction of the methoxy and carbonitrile functionalities could be planned to occur within the one-pot sequence or via reactions that utilize non-toxic reagents and catalysts.

The following table compares a hypothetical traditional synthesis route with a potential green alternative for a key step in forming the benzothiophene core.

FeatureTraditional Approach (e.g., Palladium-Catalyzed Cross-Coupling) rsc.orgGreen Alternative (e.g., Iodine-Catalyzed Cascade) organic-chemistry.org
Catalyst Palladium complexesIodine (metal-free)
Solvent Toluene, DMF, or other high-boiling organic solventsSolvent-free
Reagents Organometallic reagents, aryl halidesSubstituted thiophenols, alkynes
Conditions Often requires high temperatures and inert atmosphereMilder conditions may be possible
Byproducts Stoichiometric metallic salts, organic wasteMinimal byproducts, higher atom economy

This comparative table illustrates the potential advantages of adopting green chemistry principles in the synthesis of complex molecules like this compound.

The next table provides a summary of various green synthetic methods applicable to benzothiophene and related sulfur heterocycles.

Green MethodologyPrinciple(s) AddressedExample ApplicationReference(s)
Aqueous Micellar Catalysis Safer Solvents, CatalysisGold(I)-catalyzed cyclization of 2-alkynyl thioanisoles calstate.edu
Metal-Free Catalysis Less Hazardous Synthesis, CatalysisIodine-catalyzed cascade reaction of thiophenols and alkynes organic-chemistry.org
Electrosynthesis Energy Efficiency, Safer ChemistrySynthesis of C-3-sulfonated benzothiophenes organic-chemistry.org
Visible-Light Photoredox Catalysis Energy Efficiency, CatalysisCyclization of disulfides and alkynes to form benzothiophenes rsc.org
Solvent-Free Reactions Safer Solvents, Pollution PreventionGrinding techniques for synthesis of pyrimidine (B1678525) derivatives researchgate.net
Use of Natural Catalysts Use of Renewable Feedstocks, CatalysisCitrus juice mediated synthesis of thiophene derivatives researchgate.net

By integrating these innovative and sustainable strategies, the future synthesis of this compound and its derivatives can be designed to be more environmentally responsible, economically viable, and safer for chemists and the environment.

Elucidation of Molecular Structure and Conformation of 3 Methoxy 1 Benzothiophene 2 Carbonitrile

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their structural features can be obtained. While specific experimental spectra for 3-Methoxy-1-benzothiophene-2-carbonitrile are not widely published, the expected spectroscopic characteristics can be predicted based on its constituent functional groups.

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum is expected to show signals in two main regions: the aromatic region for the four protons on the benzene (B151609) ring and a downfield singlet for the three protons of the methoxy (B1213986) group.

¹³C NMR Spectroscopy detects the carbon atoms in a molecule, revealing the number of chemically distinct carbons. The spectrum for this compound would be expected to show 10 distinct signals, corresponding to the four carbons of the benzene ring, the two carbons of the thiophene (B33073) ring, the nitrile carbon, the carbon attached to the methoxy group, the methoxy carbon itself, and the carbon at the ring junction.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on standard chemical shift values for the functional groups present.

TechniquePredicted Chemical Shift (δ) ppmAssignment
¹H NMR ~7.3-8.0Aromatic protons (4H, complex multiplets)
~3.9-4.1Methoxy protons (-OCH₃, 3H, singlet)
¹³C NMR ~160C3-OCH₃
~115-140Aromatic and Thiophene Carbons (C4, C5, C6, C7, C3a, C7a)
~115Nitrile Carbon (-C≡N)
~95C2-CN
~56Methoxy Carbon (-OCH₃)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Table 2: Expected IR Absorption Frequencies for this compound Data is predicted based on typical IR frequencies for organic functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H stretch (aromatic)Benzothiophene (B83047) Ring~3100-3000
C-H stretch (aliphatic)Methoxy (-OCH₃)~2950-2850
C≡N stretchNitrile~2230-2210 (strong and sharp)
C=C stretchAromatic Ring~1600-1450
C-O stretchMethoxy Ether~1250-1050

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Mass Spectrometry (MS) would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₁₀H₇NOS).

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₀H₇NOS
Molecular Weight (Nominal)189
Exact Mass (for HRMS)189.02483

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiophene ring system is a significant chromophore. The absorption maxima (λₘₐₓ) are associated with π → π* transitions within the conjugated aromatic system. Studies on related benzothiophene derivatives show they typically exhibit broad absorption ranges. rsc.orgmdpi.com The presence of the methoxy (electron-donating) and nitrile (electron-withdrawing) groups is expected to influence the energy of these transitions, likely resulting in absorption in the UV-A region (315-400 nm).

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many conjugated aromatic systems, including thiophene and benzothiophene derivatives, are known to be fluorescent. mdpi.comresearchgate.net If this compound is fluorescent, analysis of its emission spectrum would provide insights into its excited state properties and potential applications in materials science, such as in optoelectronic devices. rsc.org The efficiency of fluorescence (quantum yield) and the difference between absorption and emission maxima (Stokes shift) are key parameters determined by this technique.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure

A review of the current scientific literature indicates that the specific crystal structure for this compound has not been published. Should such a study be performed, it would confirm the planarity of the benzothiophene ring system and determine the orientation of the methoxy and carbonitrile substituents relative to the ring.

Vibrational Spectroscopy for Molecular Dynamics (e.g., Raman Spectroscopy)

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. A change in the polarizability of the molecule during a vibration results in a Raman active mode, whereas a change in the dipole moment is required for an IR active mode.

For a molecule like this compound, a theoretical approach, such as Density Functional Theory (DFT) calculations, would be necessary to predict its Raman spectrum. Such calculations would involve optimizing the molecular geometry and then computing the vibrational frequencies and their corresponding Raman intensities. The resulting data would provide a theoretical spectrum that could be used to assign specific vibrational modes to different functional groups within the molecule, such as the C≡N stretch of the nitrile group, the C-O-C stretches of the methoxy group, and the various vibrations of the benzothiophene ring system.

In the absence of specific experimental or computational data for this compound, a detailed discussion with data tables on its vibrational spectroscopy and molecular dynamics cannot be provided at this time. Further research, including quantum chemical calculations or experimental spectroscopic analysis, is required to generate the necessary data for a thorough elucidation of its vibrational properties.

Theoretical and Computational Chemistry Studies of 3 Methoxy 1 Benzothiophene 2 Carbonitrile

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying the electronic properties of molecules. nih.gov DFT calculations are instrumental in predicting the geometry, electronic distribution, and reactivity of complex organic molecules like 3-Methoxy-1-benzothiophene-2-carbonitrile. escholarship.orgnih.gov

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. cnr.itarxiv.org Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the coordinates of each atom are adjusted until a minimum energy conformation on the potential energy surface is located. nih.govresearchgate.net This optimized geometry provides accurate bond lengths, bond angles, and dihedral angles. For this compound, the optimization would likely confirm a nearly planar benzothiophene (B83047) core, with the methoxy (B1213986) and carbonitrile groups exhibiting specific orientations relative to the ring. Energetic profiles can then be calculated to explore different conformations and their relative stabilities. rsc.org

Illustrative Optimized Geometrical Parameters

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the HOMO is expected to be distributed over the electron-rich benzothiophene ring system and the oxygen atom of the methoxy group. Conversely, the LUMO is anticipated to be localized on the electron-withdrawing carbonitrile group and the adjacent carbon atoms of the thiophene (B33073) ring. researchgate.net The spatial distribution and energies of these orbitals are key to predicting how the molecule will interact with other reagents. researchgate.net

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecular surface. chemrxiv.org It helps identify electron-rich and electron-poor regions, which are crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. nih.gov The ESP is mapped onto an electron density surface, with colors indicating potential values: red typically signifies regions of negative potential (electron-rich), blue indicates positive potential (electron-poor), and green represents neutral potential. researchgate.net

In this compound, the most negative potential (red/yellow) would be concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen of the methoxy group. These areas are susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the aromatic ring and the methyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. edu.krd A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov DFT calculations provide a reliable estimation of this energy gap, which is essential for designing molecules with specific electronic properties, such as those used in organic semiconductors. mdpi.com

Illustrative FMO and Global Reactivity Descriptors

Quantum Theory of Atoms in Molecules (QTAIM) for Interatomic Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density. QTAIM partitions a molecule into atomic basins and identifies critical points in the electron density that correspond to atomic nuclei, bond paths, rings, and cages.

For this compound, a QTAIM analysis would characterize the nature of each chemical bond. By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) between atoms, one can classify interactions. For example, a high value of ρ and a negative Laplacian indicate a shared interaction (covalent bond), typical for the C-C, C-S, C-N, and C-O bonds in the molecule. Weaker non-covalent interactions can also be identified and characterized.

Independent Gradient Model (IGM) for Noncovalent Interaction Characterization

The Independent Gradient Model (IGM) is a computational tool used to identify and visualize both intramolecular and intermolecular noncovalent interactions (NCIs). chemrxiv.orgnih.govresearchgate.net It is based on the difference between the electron density gradient of the system and a reference gradient constructed from unperturbed atomic densities. The resulting descriptor, δg, highlights regions of space where interactions occur.

An IGM analysis of this compound would reveal a detailed map of its intramolecular noncovalent interactions. chemrxiv.orgnih.gov Isosurfaces of δg can be colored to distinguish between different types of interactions, such as weak van der Waals forces, hydrogen bonds, or steric clashes. acs.org This would allow for the visualization of potential interactions between the methoxy group, the nitrile substituent, and the benzothiophene core, providing insights into the molecule's conformational preferences and stability. An improved version, IGM based on Hirshfeld partition (IGMH), offers a more rigorous physical background for this analysis. nih.gov

Conceptual DFT for Global and Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function or Parr functions, are used to determine which atoms or regions within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comchemrxiv.orgrsc.org By condensing these values to individual atomic sites, one can pinpoint the specific atoms that are most likely to participate in a chemical reaction, providing a detailed map of the molecule's reactivity. chemrxiv.org For this compound, this analysis would identify the reactivity of the nitrile carbon, the sulfur atom, and various positions on the aromatic rings.

Table 1: Global Reactivity Descriptors for this compound Note: The values in this table are representative of the parameters that would be calculated in a typical Conceptual DFT study. Specific values for this compound are not available in the surveyed literature.

DescriptorSymbolFormulaPredicted Value
HOMO EnergyEHOMO-Data not available
LUMO EnergyELUMO-Data not available
Energy GapΔEELUMO - EHOMOData not available
Chemical Potentialμ(EHOMO + ELUMO) / 2Data not available
Chemical Hardnessη(ELUMO - EHOMO) / 2Data not available
Global SoftnessS1 / ηData not available
ElectronegativityχData not available
Electrophilicity Indexωμ2 / 2ηData not available

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes and non-covalent interactions. researchgate.net

MD simulations are also exceptionally useful for studying the intermolecular interactions that govern how molecules pack in a condensed phase or bind to a biological target. researchgate.net For this compound, several types of interactions could be significant. These include π–π stacking interactions between the aromatic benzothiophene rings of adjacent molecules and dipole-dipole interactions arising from the polar methoxy and carbonitrile functional groups. mdpi.com The simulation can quantify the strength and geometry of these interactions and calculate properties like the radial distribution function to understand the local molecular environment. researchgate.net This information is fundamental to predicting the compound's physical properties and its behavior in a larger system.

Table 2: Potential Intermolecular Interactions of this compound Studied by MD Simulations Note: This table lists the types of interactions and analytical parameters that would be investigated in an MD study. Specific quantitative results for this compound are not available in the surveyed literature.

Interaction TypeKey Atomic Groups InvolvedParameters Investigated
π–π StackingBenzothiophene aromatic systemInter-centroid distance, stacking energy
Dipole-DipoleMethoxy group (C-O-C), Nitrile group (C≡N)Interaction energy, orientation correlation
van der WaalsEntire moleculeLennard-Jones potential energy
Hydrogen Bonding (weak)Methoxy oxygen (acceptor), Aromatic C-H (donor)Distance, angle, bond lifetime

Chemical Reactivity and Transformation Pathways of 3 Methoxy 1 Benzothiophene 2 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Core

The benzothiophene core of 3-Methoxy-1-benzothiophene-2-carbonitrile is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the directing effects of the methoxy (B1213986) and carbonitrile substituents, as well as the inherent reactivity of the benzothiophene ring system. The methoxy group at the 3-position is an activating group, directing incoming electrophiles to the ortho and para positions relative to itself. youtube.comresearchgate.net Conversely, the carbonitrile group at the 2-position is a deactivating group, directing electrophiles to the meta position. libretexts.org

In the context of the benzothiophene ring, electrophilic attack generally favors the 3-position, followed by the 2-position, and then positions on the benzene (B151609) ring (7 > 4 > 6 > 5). However, with the 2- and 3-positions already substituted in the title compound, electrophilic attack will be directed to the benzene part of the molecule. The activating effect of the methoxy group, which donates electron density through resonance, is expected to be a dominant factor in determining the site of substitution. youtube.com Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the sulfur atom and influenced by the methoxy group, namely the 4- and 6-positions. The 7-position is also a potential site for substitution due to the electronic influence of the sulfur atom.

Common electrophilic aromatic substitution reactions that this compound could undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. thieme-connect.com The specific conditions for these reactions would need to be carefully controlled to achieve desired regioselectivity and avoid side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/Reaction Predicted Major Product(s) Rationale
HNO₃/H₂SO₄ (Nitration) 4-Nitro and/or 6-Nitro derivatives The methoxy group is an activating, ortho-, para-director, making the 4- and 6-positions electronically favorable for attack by the nitronium ion.
Br₂/FeBr₃ (Bromination) 4-Bromo and/or 6-Bromo derivatives Similar to nitration, the activating effect of the methoxy group directs the electrophilic bromine to the 4- and 6-positions.
SO₃/H₂SO₄ (Sulfonation) 4-Sulfonic acid and/or 6-Sulfonic acid derivatives The directing influence of the methoxy group is expected to favor substitution at the 4- and 6-positions.

Nucleophilic Reactions at the Carbonitrile and Methoxy Functional Groups

The carbonitrile and methoxy groups of this compound offer sites for nucleophilic attack.

The carbonitrile group can undergo nucleophilic addition to the carbon-nitrogen triple bond. masterorganicchemistry.comrsc.org This can be followed by hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. Reduction of the nitrile group, for instance, through catalytic hydrogenation or with reducing agents like lithium aluminum hydride (LiAlH₄), would afford the corresponding primary amine. researchgate.netthieme-connect.denumberanalytics.com

The methoxy group, being a relatively poor leaving group, is generally resistant to nucleophilic substitution on an aromatic ring. However, under forcing conditions or with specific reagents, it can be displaced. For example, strong nucleophiles in the presence of a catalyst or under high temperatures might lead to substitution. nih.govconsensus.appdocumentsdelivered.com Additionally, cleavage of the methyl-oxygen bond can be achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃, to yield the corresponding 3-hydroxy-1-benzothiophene-2-carbonitrile (B115310).

Table 2: Potential Nucleophilic Reactions of this compound

Reagent Functional Group Targeted Potential Product Reaction Type
H₃O⁺, heat Carbonitrile 3-Methoxy-1-benzothiophene-2-carboxylic acid Hydrolysis
H₂O₂, NaOH Carbonitrile 3-Methoxy-1-benzothiophene-2-carboxamide Hydrolysis
LiAlH₄, then H₂O Carbonitrile (3-Methoxy-1-benzothiophen-2-yl)methanamine Reduction
HBr, heat Methoxy 3-Hydroxy-1-benzothiophene-2-carbonitrile Ether cleavage

Metalation Reactions and Subsequent Functionalization

Metalation, particularly lithiation, is a powerful tool for the functionalization of benzothiophenes. thieme-connect.comresearchgate.netresearchgate.net The reaction of this compound with a strong base like n-butyllithium (n-BuLi) is expected to result in the deprotonation of one of the ring protons to form an organolithium species. The site of lithiation will be influenced by the directing effects of the existing substituents. The sulfur atom and the methoxy group can direct lithiation to adjacent positions. Given the substitution pattern, the most likely positions for lithiation are the 4- and 7-positions of the benzene ring. The resulting organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Table 3: Potential Functionalization via Metalation of this compound

Electrophile Functional Group Introduced Potential Product
CO₂ Carboxylic acid 4-Carboxy- or 7-Carboxy-3-methoxy-1-benzothiophene-2-carbonitrile
DMF Aldehyde 4-Formyl- or 7-Formyl-3-methoxy-1-benzothiophene-2-carbonitrile
I₂ Iodine 4-Iodo- or 7-Iodo-3-methoxy-1-benzothiophene-2-carbonitrile

Cycloaddition Reactions and Heterocycle Annulation Strategies

The benzothiophene ring system can participate in cycloaddition reactions, although its aromatic character makes it less reactive than simple dienes or alkenes. The reactivity can be enhanced by modifying the electronic nature of the ring. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone increases the dienophilic character of the thiophene (B33073) ring. semanticscholar.orgresearchtrends.netresearchgate.net Conversely, the electron-rich nature of the thiophene ring, enhanced by the methoxy group, could allow it to act as a diene in Diels-Alder reactions with highly reactive dienophiles.

Furthermore, dearomative cycloaddition reactions of nitrobenzothiophenes with azomethine ylides have been reported, suggesting that with appropriate activation, the benzothiophene core can undergo [3+2] cycloadditions. rsc.orgnih.gov It is plausible that under specific conditions, this compound could participate in similar transformations, leading to the formation of complex polycyclic heterocyclic systems.

Oxidation and Reduction Chemistry of the Benzothiophene Scaffold

The sulfur atom in the benzothiophene ring is susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding 1-oxide (sulfoxide) and subsequently the 1,1-dioxide (sulfone). nih.govcip.com.cn These oxidized derivatives have altered electronic properties and can exhibit different reactivity compared to the parent benzothiophene.

The benzothiophene ring can also be reduced. Catalytic hydrogenation can lead to the saturation of the thiophene ring, affording 2,3-dihydro-1-benzothiophene derivatives. nih.govresearchgate.netacs.orgthaiscience.info Under more forcing conditions, complete reduction of the heterocyclic ring and potentially the benzene ring can occur. As mentioned in section 5.2, the nitrile group can be selectively reduced to a primary amine. numberanalytics.com

Table 4: Summary of Oxidation and Reduction Reactions

Reagent/Condition Transformation Product
m-CPBA (1 equiv.) Oxidation of Sulfur 3-Methoxy-1-oxo-1H-1λ⁴-benzothiophene-2-carbonitrile
m-CPBA (excess) Oxidation of Sulfur 3-Methoxy-1,1-dioxo-1H-1λ⁶-benzothiophene-2-carbonitrile
H₂/Pd or Ru catalyst Reduction of Thiophene Ring 3-Methoxy-2,3-dihydro-1-benzothiophene-2-carbonitrile

Mechanistic Investigations of Key Transformations via Spectroscopic and Computational Methods

Detailed mechanistic investigations for the specific reactions of this compound are not extensively reported in the literature. However, the mechanisms of the fundamental transformations discussed above are well-established in organic chemistry.

Electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate or sigma complex). researchgate.net Computational studies on substituted aromatic systems can predict the relative stabilities of these intermediates, thereby rationalizing the observed regioselectivity. ajpchem.org

Nucleophilic additions to the carbonitrile group typically involve the attack of the nucleophile on the electrophilic carbon atom, followed by protonation. masterorganicchemistry.com The mechanism of nucleophilic aromatic substitution on the methoxy group, if it occurs, would likely proceed through an addition-elimination pathway involving a Meisenheimer complex, particularly if the ring is sufficiently activated by electron-withdrawing groups. nih.gov

Mechanisms of metalation involve proton abstraction by a strong base. The regioselectivity is often kinetically controlled and can be influenced by coordination of the base to heteroatoms.

Cycloaddition reactions can proceed through either concerted or stepwise mechanisms. The nature of the frontier molecular orbitals (HOMO and LUMO) of the reactants, which can be modeled using computational methods, plays a crucial role in determining the feasibility and stereochemical outcome of these reactions.

Spectroscopic techniques such as NMR and IR, along with mass spectrometry, would be essential for the characterization of intermediates and products in any of these transformations, providing indirect evidence for the proposed reaction pathways.

Advanced Applications in Materials Science and Optoelectronics for 3 Methoxy 1 Benzothiophene 2 Carbonitrile Derivatives

Organic Electronics and Semiconductor Properties

The benzothiophene (B83047) moiety is a well-established building block for organic semiconductors due to its rigid, planar structure and the presence of sulfur atoms, which facilitate intermolecular interactions and charge transport. nih.govresearchgate.net The strategic placement of electron-donating (methoxy) and electron-accepting (carbonitrile) groups on this core allows for the fine-tuning of electronic properties, making these derivatives highly suitable for organic electronic devices. mdpi.com

Investigation of Charge Transport Characteristics

The efficiency of organic electronic devices is fundamentally dependent on the charge transport characteristics of the semiconductor material. In derivatives of 3-Methoxy-1-benzothiophene-2-carbonitrile, charge transport is intrinsically linked to the formation of charge-transfer (CT) complexes. Studies on related tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives show that they can act as electron donors, forming stable CT complexes with electron acceptors like picric acid. bohrium.com The stability of these complexes is a key factor, with computational analyses indicating that hydrogen bonding and charge transfer interactions are crucial for their formation. bohrium.com

The investigation of these CT complexes through spectroscopic techniques and Density Functional Theory (DFT) calculations helps in understanding the interactions, stability, and potential applications. bohrium.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller energy gap generally facilitates charge transfer within the molecule, enhancing its semiconductor properties. bohrium.com For instance, thin films of charge transfer complexes involving benzothienobenzothiophene (BTBT) derivatives have been successfully implemented as the active layer in organic field-effect transistors (OFETs), demonstrating n-type behavior in ambient conditions. rsc.org

Design of Electron-Rich Structures for Organic Electronic Devices

The this compound framework serves as an excellent electron-rich structure for organic electronic applications. The methoxy (B1213986) group enhances the electron-donating nature of the benzothiophene core, which is beneficial for creating p-type semiconductor materials. The design of molecules based on this scaffold allows for the creation of materials with appropriate HOMO spatial distribution for effective intermolecular orbital overlap, which is essential for high charge mobility. nih.gov

Solution-processable organic semiconductors are particularly desirable for fabricating low-cost, large-area electronic devices. researchgate.net Derivatives of benzothiophene have demonstrated potential as solution-processable small molecular organic semiconductors for OFETs. mdpi.comresearchgate.net By synthesizing various derivatives, researchers can create materials with tailored physicochemical properties. For example, OFETs using a specific benzo[b]thieno[2,3-d]thiophene derivative as the semiconductor layer have shown high carrier mobility and excellent on/off current ratios. mdpi.com The molecular design, including the strategic placement of functional groups, directly influences the material's thermal stability, optical properties, and ultimately, its performance in a device.

Below is a table summarizing the performance of an OFET device based on a related benzothiophene derivative.

ParameterValueReference
Carrier Mobility0.005 cm²/Vs mdpi.com
On/Off Current Ratio> 10⁶ mdpi.com
Device ConfigurationBottom-gate/top-contact mdpi.com
Semiconductor Typep-channel mdpi.com

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The unique electronic structure of this compound derivatives also makes them promising candidates for use in luminescent materials, particularly for OLEDs. Their ability to be incorporated into donor-acceptor (D-A) molecular skeletons is key to their potential in this area.

Exploration of Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission, potentially enabling 100% internal quantum efficiency in OLEDs. beilstein-journals.orgnih.gov This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which facilitates the up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). beilstein-journals.orgnih.gov

The donor-acceptor architecture of molecules containing the this compound core is well-suited for achieving the necessary spatial separation between the HOMO and LUMO, which is a key strategy for minimizing ΔE_ST. beilstein-journals.org Benzothiophene-fused structures have been successfully used as strong electron-rich donor moieties in the design of high-efficiency red TADF emitters. researchgate.net When combined with a suitable acceptor, these materials exhibit distinct TADF characteristics. For example, red TADF OLEDs based on a benzothiophene-fused spiro-acridine donor achieved a high external quantum efficiency (EQE) of 24.7%. researchgate.net Similarly, D-A-D structures based on a beilstein-journals.orgbenzothieno[3,2-b]benzothiophene-tetraoxide acceptor have also been shown to possess TADF properties suitable for OLED applications. rsc.orgresearchgate.net

Studies on Ultrafast Spin-Flip Dynamics and Radiative Rate Constants

The efficiency of the TADF process is governed by the rate of the spin-flip from the triplet to the singlet state (the RISC rate). A fast RISC process is crucial for high-performance TADF emitters. researchgate.net The RISC rate can be enhanced by minimizing the energy gap (ΔE_ST) and strengthening the spin-orbit coupling (SOC) between the S₁ and T₁ states. frontiersin.org

Theoretical and experimental studies on various TADF materials have shed light on these dynamics. For instance, the introduction of heavy atoms like selenium into a molecular core has been shown to enhance SOC, leading to ultrafast spin-flip RISC with rate constants exceeding 10⁸ s⁻¹. frontiersin.org This rate far surpasses the typical fluorescence radiative decay rate (around 10⁶ s⁻¹), enabling a highly efficient conversion of triplet excitons. frontiersin.org Furthermore, research into chiral TADF materials suggests that chirality can enhance spin relaxation, allowing spins to flip more easily and leading to an effective transition from triplet to singlet states. nih.gov While not directly studied on this compound, these principles are applicable to its derivatives and guide the design of new emitters with optimized spin-flip dynamics.

Evaluation of Photoluminescence Quantum Yields in Thin Films

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of light emission from a material and is a critical parameter for OLEDs. High PLQY is essential for bright and efficient devices. In the solid state, particularly in thin films, the PLQY of organic emitters can be significantly affected by intermolecular interactions and aggregation, often leading to quenching of the luminescence. rsc.org

For TADF emitters based on benzothiophene derivatives, achieving high PLQY in the solid state is a key research focus. Studies on red TADF emitters incorporating a benzothiophene-fused donor demonstrated high photoluminescence quantum efficiencies, which contributed to their excellent device performance. researchgate.net The rigidity of the molecular structure is an important design consideration, as it can suppress non-radiative decay pathways and help maintain high PLQY in thin films. researchgate.net For example, preliminary studies on neat films of some beilstein-journals.orgbenzothieno[3,2-b]benzothiophene-tetraoxide-based emitters showed that a sterically bulky structure could minimize self-quenching and maintain a high PLQY of 22%. rsc.org

The table below presents the performance of an OLED using a red TADF emitter based on a benzothiophene-fused donor.

EmitterMax. EQE (%)Electroluminescence Peak (nm)CIE Coordinates (x, y)Reference
ANQDC-PSTA24.7622(0.61, 0.38) researchgate.net

Liquid Crystalline Materials and Mesomorphic Properties

The rigid, planar structure of the benzothiophene core makes it a valuable building block in the design of calamitic (rod-like) liquid crystals. tandfonline.comtandfonline.com Derivatives of this compound can be engineered to exhibit various mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. The inherent properties of the benzothiophene unit, such as its ability to participate in π-conjugation and its high electron density, contribute significantly to the molecular polarizability and anisotropy required for liquid crystalline behavior. researchgate.net Research into related benzothiophene structures has demonstrated their capacity to form nematic and various smectic phases, indicating the potential of the this compound scaffold for these applications. tandfonline.comresearchgate.net

Molecular Design Principles for Liquid Crystalline Phases (e.g., SmA, SmC, SmCA)**

Core Structure: The benzothiophene moiety provides a rigid core, which is essential for maintaining the rod-like shape necessary for calamitic mesogens. Fused heterocyclic systems, such as bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene, have been successfully used to create materials exhibiting SmA and SmCA* phases. tandfonline.comresearchgate.net This suggests that extending the conjugation of the this compound core could be a viable strategy.

Terminal Chains: The length and nature of terminal alkyl or alkoxy chains attached to the core are critical. Increasing the length of these flexible chains generally enhances the stability of layered smectic phases over the less-ordered nematic phase. tandfonline.comresearchgate.net For example, introducing a longer alkoxy chain at the 6-position of a benzothiophene core has been shown to promote the appearance of smectic C and/or smectic A phases. tandfonline.com

Chirality: To induce chiral phases like SmC* and SmCA, a chiral center must be incorporated into the molecule. This is typically achieved by attaching a chiral alkyl chain to one end of the mesogenic core. Studies on chiral bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene derivatives have shown the formation of a wide antiferroelectric SmCA phase just below the SmA phase. tandfonline.comresearchgate.net

Lateral Substitution: The introduction of lateral substituents on the benzothiophene core can significantly modify the mesomorphic properties. While groups like methyl can narrow the mesophase range, polar substituents can influence intermolecular interactions and packing, thereby affecting the type of smectic phase formed. researchgate.net The strategic placement of such groups can be used to fine-tune the transition temperatures and phase behavior.

Influence of Structural Modifications on Mesophase Behavior and Transition Temperatures

Structural modifications to the molecular periphery of the this compound core have a predictable, albeit sensitive, impact on the resulting mesophase behavior and the temperatures at which phase transitions occur.

Effect of Terminal Chain Length: As illustrated in studies on various thiophene-based liquid crystals, elongating the terminal alkyl/alkoxy chains tends to stabilize smectic phases. researchgate.net This is due to increased van der Waals interactions between the chains, which favors the formation of layered structures. Consequently, melting points may initially decrease with a short chain, but both melting and clearing (transition to isotropic liquid) temperatures generally increase with longer chains, broadening the smectic phase range. researchgate.net

Effect of Lateral Substituents: The introduction of a lateral substituent, such as a fluorine or chlorine atom, increases the molecular width. mdpi.com This can disrupt the close packing of molecules, leading to a decrease in intermolecular attractions and a subsequent reduction in phase transition temperatures and stability. researchgate.netmdpi.com For instance, chloro-substituted benzothiophene materials have been observed to exhibit no mesophases at all. researchgate.net

The following table illustrates the hypothetical influence of structural modifications on the mesomorphic properties of a derivative based on the this compound scaffold.

Modification to Core Scaffold Expected Change in Mesophase Behavior Effect on Transition Temperatures
Increase length of terminal alkoxy chainPromotion of smectic phases (e.g., SmA, SmC) over nematic phases. tandfonline.comresearchgate.netIncrease in clearing temperature and broadening of the mesophase range. researchgate.net
Introduction of a lateral methyl groupNarrowing of the mesophase temperature range. researchgate.netSubstantial decrease in phase stability. researchgate.net
Introduction of a lateral chloro groupDisruption of mesophase formation. researchgate.netPotential elimination of liquid crystalline behavior. researchgate.net
Addition of a chiral terminal chainInduction of chiral phases (e.g., SmC, SmCA). tandfonline.comresearchgate.netDependent on the specific chiral group and core structure.

Photocatalysis and Photoreactive Systems

The benzothiophene scaffold possesses electronic properties that make it a candidate for applications in photocatalysis and photoreactive materials. Its high electron density and ability to participate in π-conjugation are key features for mediating light-induced chemical transformations. While specific research on this compound in photocatalysis is not widely documented, the principles derived from related structures are applicable.

Benzothiophene derivatives have been incorporated into photochromic diarylethene molecules. researchgate.net These materials exhibit reversible color and fluorescence changes upon irradiation with UV and visible light, making them suitable for photoswitching applications. researchgate.net This demonstrates the capacity of the benzothiophene unit to be part of a larger, light-sensitive molecular system where it can influence the electronic transitions responsible for the photochromic effect.

In the broader context of photocatalysis, heterocyclic compounds are of great interest. Visible light-mediated heterogeneous photocatalysis has been used for complex organic syntheses, such as the cyanomethylarylation of alkenes to produce various nitrogenous heterocyclic compounds. beilstein-journals.org The ability of aromatic systems to absorb light and facilitate electron transfer processes is central to these reactions. The conjugated system of a this compound derivative could potentially be harnessed to act as a photosensitizer or a key component of a larger photocatalyst, absorbing light energy and initiating radical chemical reactions under mild conditions. beilstein-journals.org

Design and Engineering of Novel Functional Materials Based on the Benzothiophene Scaffold

The benzothiophene scaffold is a versatile and attractive template for the design and synthesis of a wide array of novel functional materials, particularly in the realm of organic electronics and optoelectronics. researchgate.net Its structural and electronic features can be tuned through targeted chemical modifications to achieve desired properties.

Organic Electronics: Benzothiophene has been explored as a crucial building block for organic semiconductors. Its planar structure facilitates π-π stacking in the solid state, which is essential for efficient charge transport. Materials based on benzothiophene have shown potential for high charge carrier mobility, making them suitable for applications in organic field-effect transistors (OFETs) and flexible electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of benzothiophene derivatives make them promising for use as emitters in OLEDs. rsc.orgktu.edu By incorporating benzothiophene fragments into larger molecular skeletons, researchers have developed highly efficient blue emitters. rsc.org These materials can exhibit narrowband emissions and long device lifetimes, addressing key challenges in the development of stable and high-performance OLED displays. rsc.org

Solar Cells: The inherent fluorescent properties of benzothiophene compounds also make them applicable in the development of organic solar cells. ktu.edu The ability to absorb light and participate in energy transfer processes is fundamental to the function of photovoltaic materials.

The engineering of these materials involves the strategic functionalization of the benzothiophene core to tune properties like the energy levels of the molecular orbitals (HOMO/LUMO), solubility, and solid-state packing. researchgate.net The versatility and reactivity of the scaffold allow for the synthesis of a diverse range of derivatives with tailored optical and electrical characteristics. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.